2-Chloro-3-(trifluoromethyl)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIILYMYQMEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The chloro group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process often includes protection and deprotection steps to ensure the selective introduction of functional groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-chloro-3-(trifluoromethyl)-DL-phenylalanine demonstrate notable anticancer properties. For instance, studies have shown that compounds with similar trifluoromethyl substitutions exhibit significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 cells. The IC50 values for these compounds can range from low micromolar to sub-micromolar concentrations, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 26b | MDA-MB-231 | 5.33 |
| 27b | MDA-MB-231 | 4.34 |
| 28b | MDA-MB-231 | 5.43 |
| 33a | MDA-MB-231 | 1.17 |
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or receptors critical to cancer cell proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological targets .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to explore protein-ligand interactions. Its structural features allow researchers to investigate how modifications affect binding affinity and specificity towards various enzymes.
Synthesis of Bioactive Molecules
this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its incorporation into peptide structures has been shown to facilitate the development of catalysts for oxidation reactions, enhancing the efficiency of synthetic processes in organic chemistry .
Material Science
Polymer Production
In the industrial sector, this compound is employed in the production of specialty chemicals and polymers. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as increased thermal stability and chemical resistance .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antiproliferative Activity : A series of synthesized derivatives were tested against human tumor cell lines, revealing that modifications to the phenylalanine structure significantly impacted their anticancer potency. Notably, compounds with specific substitutions showed improved IC50 values compared to their parent structures .
- Catalytic Applications : Research demonstrated that derivatives of this compound could be used to generate dioxiranes for oxidation catalysis, showcasing their utility beyond medicinal applications into synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chloro group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogenation
The following table summarizes structural analogs, focusing on halogenation patterns, substituent positions, and key physicochemical properties:
Key Differences and Implications
Halogen Type and Position: The trifluoromethyl group in this compound contributes to enhanced metabolic stability compared to non-fluorinated analogs (e.g., 2,3-dichloro-DL-phenylalanine) due to the strong C-F bond . Substituent position significantly impacts steric and electronic properties.
Functional Group Additions :
- The nitro group in DL-2-Chloro-5-nitrophenylalanine introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the parent compound .
- Methoxy groups (e.g., in 6-Chloro-2-fluoro-3-methoxy-DL-phenylalanine) improve aqueous solubility due to polarity, contrasting with the hydrophobic trifluoromethyl group .
Lipophilicity and Bioavailability: The XLogP3 of 0.1 for this compound indicates moderate lipophilicity, balancing membrane permeability and solubility. In contrast, non-halogenated phenylalanine derivatives (e.g., DL-phenylalanine) have lower LogP values, favoring solubility but reducing tissue penetration .
Synthetic Applications: Halogenated phenylalanines are often used as non-natural amino acids in peptide synthesis to modulate stability and conformation. The trifluoromethyl group in this compound is particularly valuable for introducing fluorine into bioactive peptides .
Biological Activity
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a chlorinated phenyl ring and a trifluoromethyl group, which enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H8ClF3N
- Molecular Weight : 227.62 g/mol
The presence of the trifluoromethyl group is known to influence the compound's metabolic stability and binding interactions with biological targets, making it a candidate for drug development.
Research indicates that this compound may act as an inhibitor in various enzymatic pathways. It has been explored for its potential effects on neurotransmitter synthesis and metabolism, which are critical in addressing neurological disorders.
Biological Activity and Therapeutic Applications
-
Anticancer Activity :
- Studies have shown that compounds with trifluoromethyl substitutions often exhibit enhanced potency against certain cancer cell lines due to increased metabolic stability. For example, derivatives of this compound have demonstrated significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.53 μM to 5.33 μM depending on structural modifications .
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- Due to its structural similarities to neurotransmitters, there is ongoing research into its effects on neurotransmitter pathways, which could lead to applications in treating conditions such as depression or anxiety .
Research Findings
A comprehensive review of the literature reveals several important findings regarding the biological activity of this compound:
Case Studies
-
Breast Cancer Models :
- In vitro studies using MDA-MB-231 cells showed that modified derivatives of this compound exhibited potent antiproliferative effects, suggesting mechanisms that involve inhibition of cell cycle progression and induction of apoptosis.
-
Antimicrobial Testing :
- Clinical isolates of MRSA were treated with various concentrations of the compound, demonstrating significant bactericidal activity at MICs (Minimum Inhibitory Concentrations) below 20 μM.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine in a laboratory setting?
- Methodology :
- Step 1 : Start with halogenated aromatic precursors, such as substituted benzotrifluorides (e.g., 2-Chloro-3-(trifluoromethyl)phenylacetic acid derivatives), which can undergo nucleophilic substitution or coupling reactions to introduce the amino acid backbone .
- Step 2 : Use triethylamine (Et₃N) as a base to facilitate reaction completion, as demonstrated in similar phosphazene syntheses .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography to isolate the racemic mixture .
- Critical Note : Optimize reaction time (typically 48–72 hours at room temperature) to avoid side products from trifluoromethyl group reactivity .
Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity and structure?
- Purification :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate enantiomers and remove unreacted precursors .
- Recrystallization : Employ solvents like THF or ethanol to enhance crystalline purity .
- Characterization :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine and CF₃ positions) via ¹H/¹³C NMR .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) or MALDI-TOF .
- X-ray Crystallography : Resolve stereochemical ambiguity if single crystals are obtained .
Q. What are the key safety considerations for handling halogenated phenylalanine derivatives like this compound?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chloro- or trifluoromethyl-containing compounds) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation; avoid exposure to strong oxidizers or acids .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Software Tools : Use packages like Gaussian or ORCA with the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy .
- Parameterization : Include solvent effects (e.g., THF or water) using the SMD continuum model for biological relevance .
- Validation : Compare computed HOMO-LUMO gaps and electrostatic potentials with experimental UV-Vis or cyclic voltammetry data .
Q. What experimental strategies resolve discrepancies between computational predictions and empirical data for stereochemical behavior?
- Approach :
- Dynamic NMR (DNMR) : Probe rotational barriers of the trifluoromethyl group to assess conformational flexibility .
- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to validate DFT-predicted stereodynamics .
- Isotopic Labeling : Introduce ¹³C or ¹⁹F labels to track substituent effects via NMR .
Q. What methodologies investigate the role of the trifluoromethyl group in modulating biological activity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,5-bis(trifluoromethyl)-DL-phenylalanine) and compare enzyme inhibition profiles .
- Fluorine-Scanning Mutagenesis : Replace CF₃ with CH₃ or Cl to quantify its impact on binding affinity in protein-ligand studies .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS to map hydrophobic/electrostatic contributions .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
